Product packaging for [4-(but-3-yn-1-yl)phenyl]methanol(Cat. No.:CAS No. 690264-16-5)

[4-(but-3-yn-1-yl)phenyl]methanol

Cat. No.: B3385988
CAS No.: 690264-16-5
M. Wt: 160.21 g/mol
InChI Key: DIXFBKMHPRWHAT-UHFFFAOYSA-N
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Description

[4-(but-3-yn-1-yl)phenyl]methanol is an aromatic alcohol of high interest in organic synthesis and materials science research. Its molecular structure, defined by the formula C11H12O and a SMILES notation of C#CCCC1=CC=C(C=C1)CO , integrates a benzyl alcohol moiety with a terminal alkyne functional group. This combination makes the compound a valuable bifunctional synthetic intermediate . The presence of the terminal alkyne is particularly significant, as this group is a key handle for metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction, and is a cornerstone of click chemistry via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . These reactions are pivotal for constructing complex molecular architectures, conjugated polymers, and bioconjugates. Concurrently, the primary alcohol group can undergo typical transformations, including oxidation to an aldehyde, esterification, or etherification, providing a second versatile site for chemical modification. Researchers can utilize this compound as a core building block for synthesizing more complex molecules, potentially for applications in liquid crystal research, polymer chemistry, and the development of pharmaceutical candidates. The compound is provided for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O B3385988 [4-(but-3-yn-1-yl)phenyl]methanol CAS No. 690264-16-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-but-3-ynylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h1,5-8,12H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIXFBKMHPRWHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCC1=CC=C(C=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801304324
Record name 4-(3-Butyn-1-yl)benzenemethanol
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Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690264-16-5
Record name 4-(3-Butyn-1-yl)benzenemethanol
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Record name 4-(3-Butyn-1-yl)benzenemethanol
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Record name [4-(but-3-yn-1-yl)phenyl]methanol
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Chemical Reactivity and Transformations of 4 but 3 Yn 1 Yl Phenyl Methanol

Transformations Involving the Terminal Alkyne Moiety

The carbon-carbon triple bond of the butynyl group is electron-rich and serves as the primary site for additions and coupling reactions. Its terminal position makes it particularly amenable to reactions sensitive to steric hindrance and those requiring a terminal C-H bond.

Catalytic hydrogenation of the alkyne in [4-(but-3-yn-1-yl)phenyl]methanol can lead to the corresponding alkene or fully saturated alkane, depending on the catalyst and reaction conditions employed. The ability to selectively stop the reduction at the alkene stage, known as semihydrogenation, is of significant synthetic importance.

The stereochemical outcome of alkyne semihydrogenation is highly dependent on the chosen catalytic system.

cis-Alkenes ((Z)-Isomers): The syn-addition of hydrogen across the triple bond to yield a cis-alkene is a well-established transformation. organic-chemistry.orglibretexts.org This is classically achieved using Lindlar's catalyst, which is a palladium catalyst poisoned with lead acetate (B1210297) and quinoline. libretexts.orgwisc.edu The poisoning deactivates the catalyst sufficiently to prevent over-reduction of the initially formed alkene to an alkane. libretexts.org For this compound, this would result in the formation of (Z)-[4-(but-3-en-1-yl)phenyl]methanol. Other catalyst systems, such as palladium on calcium carbonate or nanoporous gold with formic acid as a hydrogen donor, also favor the formation of Z-alkenes. organic-chemistry.org

trans-Alkenes ((E)-Isomers): Accessing the trans-alkene from a terminal alkyne requires a different approach. The Birch reduction, using sodium or lithium in liquid ammonia, is a classic method for the anti-addition of hydrogen to produce E-alkenes. libretexts.org More modern catalytic methods have also been developed. For instance, specific ruthenium and iridium complexes have been shown to be effective for the trans-selective semihydrogenation of alkynes. wisc.eduacs.org A ruthenium-catalyzed system using alcohols as the hydrogen source has been demonstrated to selectively produce E-alkenes. acs.org Another approach involves a palladium catalyst in the presence of ZnI₂, which promotes the formation of (E)-alkenes. bohrium.com

Table 1: Stereoselective Semihydrogenation of the Alkyne Moiety

Desired Product Catalyst System Description
(Z)-[4-(but-3-en-1-yl)phenyl]methanol Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) Provides syn-addition of hydrogen, leading to the cis-alkene. The catalyst is poisoned to prevent over-reduction. libretexts.org
(E)-[4-(but-3-en-1-yl)phenyl]methanol Na/NH₃ (l) Dissolving metal reduction that proceeds via a radical anion intermediate to give the trans-alkene. libretexts.org
(E)-[4-(but-3-en-1-yl)phenyl]methanol Ru₃(CO)₁₂ / Benzyl (B1604629) Alcohol Ruthenium-catalyzed transfer hydrogenation affording the E-alkene. acs.org

Transfer hydrogenation represents an alternative to using molecular hydrogen (H₂), employing a donor molecule to provide the hydrogen atoms. Alcohols, such as ethanol (B145695) or benzyl alcohol, can serve as effective hydrogen donors in the presence of suitable transition metal catalysts, often from the ruthenium or iridium families. acs.orgnih.govmdpi.comacs.org

The mechanism for iridium-catalyzed transfer hydrogenation of a terminal alkyne with ethanol involves several key steps. acs.org Initially, the active iridium(I) catalyst undergoes oxidative addition into the O-H bond of the alcohol to form an iridium hydride species. The alkyne then coordinates to this metal hydride complex and undergoes insertion into the Ir-H bond, forming an alkenyl-iridium intermediate. acs.org Subsequent steps, such as β-hydride elimination and reductive elimination, release the newly formed alkene and regenerate the active catalyst, allowing the cycle to continue. acs.org The choice of ligands on the metal center can be critical in controlling the stereoselectivity of the hydrogen transfer, enabling the formation of either E- or Z-alkenes. nih.gov

The terminal alkyne of this compound is an ideal substrate for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone reaction of "click chemistry." This reaction provides a highly efficient and reliable method for forming a stable 1,2,3-triazole ring by joining the alkyne with an organic azide (B81097).

The CuAAC reaction is characterized by its high yields, mild reaction conditions, and remarkable specificity, exclusively producing the 1,4-disubstituted triazole isomer. The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate from this compound. This intermediate then reacts with the azide in a stepwise manner, ultimately leading to the formation of the triazole product after protonolysis. The reaction is often carried out in various solvents, including water, and is catalyzed by a copper(I) source, which can be added directly (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.

This transformation allows for the straightforward covalent linkage of the this compound unit to a wide variety of molecules, polymers, or biomolecules that have been functionalized with an azide group.

The terminal alkyne can undergo addition reactions with water (hydration) and hydrogen halides (hydrohalogenation). These reactions follow Markovnikov's rule, which dictates the regioselectivity of the addition across the unsymmetrical triple bond. fiveable.melibretexts.orglumenlearning.com

Hydration: In the presence of a strong acid and a mercury(II) salt (e.g., HgSO₄) as a catalyst, water adds across the triple bond. lumenlearning.comyoutube.com According to Markovnikov's rule, the initial addition results in the formation of an enol intermediate where the hydroxyl group is attached to the more substituted carbon (the internal carbon of the original alkyne). libretexts.orgyoutube.com This enol is unstable and rapidly tautomerizes to its more stable keto form. lumenlearning.com For this compound, this reaction would produce 4-(4-(hydroxymethyl)phenyl)butan-2-one. An alternative, anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence, which would yield the corresponding aldehyde. libretexts.orglibretexts.orgkhanacademy.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) also proceeds with Markovnikov regioselectivity. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The hydrogen atom adds to the terminal carbon (the one already bearing a hydrogen), and the halide adds to the internal carbon, forming a vinyl halide. libretexts.org If a second equivalent of the hydrogen halide is added, a second addition occurs, yielding a geminal dihalide, where both halogen atoms are attached to the same carbon. chemistrysteps.comjove.com

Table 2: Addition Reactions of the Alkyne Moiety

Reaction Reagents Product Regioselectivity
Hydration H₂O, H₂SO₄, HgSO₄ 4-(4-(hydroxymethyl)phenyl)butan-2-one Markovnikov youtube.com
Hydrohalogenation 2 eq. H-X (X=Cl, Br, I) [4-(3,3-dihalobutyl)phenyl]methanol Markovnikov chemistrysteps.com

The terminal C-H bond of the alkyne group in this compound can participate in oxidative carbonylation reactions. These processes, typically catalyzed by palladium complexes, involve the incorporation of carbon monoxide (CO) to form a new carbonyl-containing functional group. nih.gov

When performed in the presence of an alcohol, the palladium-catalyzed oxidative carbonylation of a terminal alkyne leads to the formation of a 2-alkynoate (an α,β-acetylenic ester). nih.gov The reaction uses an oxidant to regenerate the active Pd(II) catalyst. Molecular oxygen is often a desirable terminal oxidant for these systems. nih.gov In the case of this compound reacting with another alcohol (R'-OH) under these conditions, the product would be an alkyl 5-(4-(hydroxymethyl)phenyl)pent-2-ynoate.

Variations of this reaction exist; for example, reacting with amines under similar palladium-catalyzed oxidative carbonylation conditions can lead to the synthesis of substituted maleimides. rsc.org These reactions provide a powerful method for converting the terminal alkyne into valuable carboxylic acid derivatives. core.ac.uk

C-C Bond Forming Reactions with Alkynes

The terminal alkyne functionality in this compound is a versatile handle for the construction of new carbon-carbon bonds, a cornerstone of synthetic organic chemistry. These reactions can proceed through various mechanisms, including radical pathways and transition metal catalysis.

Radical Mechanisms in Alkylation

The alkylation of terminal alkynes can be achieved through radical-mediated processes. One common method involves the radical addition of alkyl halides across the carbon-carbon triple bond. This reaction is typically initiated by radical initiators such as peroxides or UV light. The regioselectivity of the addition is often anti-Markovnikov, with the alkyl group adding to the terminal carbon of the alkyne.

The mechanism proceeds via a radical chain process. The initiator generates a radical, which then abstracts a halogen atom from the alkyl halide to produce an alkyl radical. This alkyl radical then adds to the terminal alkyne, forming a vinyl radical intermediate. Subsequent reaction with another molecule of the alkyl halide propagates the chain and yields the alkylated product.

While specific studies on the radical alkylation of this compound are not prevalent in the literature, the general principles of radical addition to terminal alkynes suggest that it would be a viable method for its functionalization. The reaction conditions would need to be carefully controlled to avoid polymerization and other side reactions.

Transition Metal Catalyzed Alkyne Functionalization

Transition metal catalysis offers a powerful and selective means of functionalizing terminal alkynes. nih.govlibretexts.orgnumberanalytics.comacs.orgnrochemistry.comnih.govrsc.orgnih.govorganic-chemistry.org Two of the most prominent and widely utilized reactions are the Sonogashira coupling and the Glaser-Hay coupling.

Sonogashira Coupling: This reaction involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgnumberanalytics.comacs.orgnrochemistry.comrsc.orgnih.gov The Sonogashira coupling is a highly efficient method for the formation of C(sp)-C(sp²) bonds and is tolerant of a wide range of functional groups. For this compound, this reaction would allow for the direct attachment of various aryl or vinyl substituents to the alkyne terminus, leading to a diverse array of more complex molecules. The reaction is typically carried out under mild conditions, often at room temperature. nrochemistry.com

Glaser-Hay Coupling: This is an oxidative homocoupling of terminal alkynes to form symmetric 1,3-diynes. The reaction is typically catalyzed by a copper(I) salt, such as copper(I) chloride, in the presence of an amine base and an oxidant, often oxygen from the air. nih.govresearchgate.netwikipedia.orgchemrxiv.orgrsc.org Applying the Glaser-Hay coupling to this compound would result in the formation of a dimer, a 1,3-diyne, which could be a valuable building block for polymers or macrocycles. The Hay modification of this coupling often utilizes a TMEDA (tetramethylethylenediamine) complex of copper(I) chloride, which improves solubility and versatility. wikipedia.org

Below is a table summarizing typical conditions for these transition metal-catalyzed reactions based on similar substrates.

ReactionCatalystCo-catalyst / LigandBaseSolventTemperatureTypical Yield
Sonogashira Coupling Pd(PPh₃)₂Cl₂CuIDiisopropylamineTHFRoom TempHigh
Glaser-Hay Coupling CuClTMEDA-AcetoneRoom TempGood to High

Reactivity of the Benzylic Alcohol Functional Group

The primary benzylic alcohol moiety in this compound is also a key site for a variety of chemical transformations, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The oxidation of the benzylic alcohol can lead to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehydes: Milder oxidizing agents are required to stop the oxidation at the aldehyde stage. masterorganicchemistry.comgordon.eduasianpubs.orgresearchgate.net Pyridinium (B92312) chlorochromate (PCC) is a commonly used reagent for this selective transformation. masterorganicchemistry.comasianpubs.orgresearchgate.netchemistrysteps.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. chemistrysteps.com

Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary benzylic alcohol directly to a carboxylic acid. organic-chemistry.orgblogspot.comchemeurope.comwikipedia.orgadichemistry.com The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a classic and effective reagent for this purpose. organic-chemistry.orgblogspot.comchemeurope.comwikipedia.orgadichemistry.com

The following table outlines typical conditions for these oxidation reactions.

ProductReagentSolventTemperatureTypical Yield
Aldehyde Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room TempGood to High
Carboxylic Acid Jones Reagent (CrO₃, H₂SO₄, H₂O)Acetone0 °C to Room TempHigh

Esterification and Etherification Reactions

Esterification: The benzylic alcohol can be readily converted to esters through reaction with carboxylic acids or their more reactive derivatives, such as acid chlorides and acid anhydrides. ncert.nic.inchemguide.co.ukchemguide.co.ukresearchgate.netlibretexts.org The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of an acid catalyst (e.g., sulfuric acid), is a common method. chemguide.co.uk For more rapid and often higher-yielding reactions, acyl chlorides or anhydrides are used, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. chemguide.co.uklibretexts.org

Etherification: The Williamson ether synthesis is a versatile method for preparing ethers from alcohols. youtube.comwikipedia.orgmasterorganicchemistry.combyjus.comorgsyn.org This Sₙ2 reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide to form the ether. wikipedia.orgbyjus.com For a primary benzylic alcohol like this compound, this reaction is generally efficient. masterorganicchemistry.com

A summary of typical conditions for these transformations is provided below.

ReactionReagentBase/CatalystSolventTemperature
Esterification Carboxylic AcidH₂SO₄ (catalytic)-Heat
Acid ChloridePyridineDichloromethane0 °C to Room Temp
Etherification (Williamson) Alkyl HalideSodium Hydride (NaH)THFRoom Temp to Heat

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of the benzylic alcohol is a poor leaving group, but it can be converted into a good leaving group to facilitate nucleophilic substitution reactions. This allows for the synthesis of the corresponding benzylic halides.

Conversion to Benzyl Chloride: Thionyl chloride (SOCl₂) is a common reagent used to convert primary alcohols to alkyl chlorides. chemistrysteps.comyufenggp.comlibretexts.orgcommonorganicchemistry.comyoutube.comlibretexts.org The reaction proceeds through an Sₙ2 mechanism, often with the addition of a base like pyridine. chemistrysteps.comyoutube.com The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which can simplify purification. libretexts.org

Conversion to Benzyl Bromide: Phosphorus tribromide (PBr₃) is the reagent of choice for converting primary and secondary alcohols into alkyl bromides. chemistrysteps.comyoutube.combyjus.comcommonorganicchemistry.compearson.com Similar to the reaction with SOCl₂, this transformation also proceeds via an Sₙ2 mechanism. chemistrysteps.combyjus.com

Typical reagents for these nucleophilic substitution reactions are shown in the table below.

ProductReagentSolventTemperature
Benzyl Chloride Thionyl Chloride (SOCl₂)Pyridine (optional)0 °C to Reflux
Benzyl Bromide Phosphorus Tribromide (PBr₃)-0 °C to Room Temp

Advanced Characterization and Spectroscopic Analysis in Mechanistic Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies

Dynamic NMR for Conformational Analysis

Dynamic NMR (DNMR) is a powerful method used to study the rates of conformational exchange and other dynamic processes. For [4-(but-3-yn-1-yl)phenyl]methanol, several conformational isomers can exist due to the rotation around the single bonds of the butynyl side chain and the bond connecting the hydroxymethyl group to the phenyl ring.

At room temperature, the rotation around these bonds is typically fast on the NMR timescale, resulting in a time-averaged spectrum. However, by lowering the temperature, it is possible to slow down these rotational processes to the point where distinct signals for different conformers may be observed. This allows for the determination of the energy barriers to rotation and the relative populations of different conformers. For instance, the rotation of the hydroxymethyl group could be restricted at low temperatures, leading to the splitting of proton and carbon signals adjacent to the stereocenter.

Table 1: Hypothetical Variable-Temperature NMR Data for Conformational Analysis

Temperature (°C)Key Proton SignalObservationDeduced Process
25-CH₂OH (singlet)Sharp singletFast rotation of the hydroxymethyl group
-50-CH₂OH (broad singlet)Signal broadeningIntermediate exchange rate
-90-CH₂OH (two doublets)Appearance of two distinct signalsSlow rotation, distinct conformers observed

This table is illustrative and based on principles of dynamic NMR applied to similar structures.

Elucidation of Reaction Intermediates and Stereochemistry

NMR spectroscopy is crucial for identifying transient intermediates in a reaction pathway and for determining the stereochemical outcome of a reaction. For example, in a reaction involving the addition to the alkyne group of this compound, in-situ NMR monitoring could reveal the formation of a vinyl-metal intermediate. libretexts.org The chemical shifts and coupling constants of the newly formed vinyl protons would provide definitive evidence for the regiochemistry and stereochemistry (i.e., cis or trans addition) of the reaction.

Furthermore, if the benzylic alcohol were to be oxidized to a ketone and then subsequently reduced asymmetrically, NMR analysis, often in conjunction with chiral shift reagents, would be essential to determine the enantiomeric excess of the resulting chiral secondary alcohol. The comparison of the NMR spectra of the product with those of racemic and pure enantiomeric standards allows for precise quantification of the stereoselectivity.

Infrared and Raman Spectroscopy in Functional Group Transformation Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net They are particularly useful for identifying the presence or absence of specific functional groups, making them ideal for monitoring chemical transformations. libretexts.org

For this compound, the key functional groups each have characteristic vibrational frequencies. The terminal alkyne gives rise to a sharp, strong C-H stretching vibration around 3300 cm⁻¹ and a C≡C triple bond stretching vibration in the range of 2100-2150 cm⁻¹ in the IR spectrum. libretexts.orglibretexts.org The alcohol's O-H stretch appears as a broad band between 3200-3600 cm⁻¹, while the C-O stretch is typically found in the 1000-1200 cm⁻¹ region. The aromatic ring exhibits C-H stretching just above 3000 cm⁻¹ and C=C stretching bands around 1600 and 1475 cm⁻¹.

Raman spectroscopy is particularly sensitive to the symmetric and less polar vibrations, such as the C≡C stretch of the alkyne. nih.govresearchgate.net The conjugation of the alkyne to the phenyl ring through the alkyl chain can influence the intensity of this signal.

Monitoring a reaction such as the oxidation of the alcohol to an aldehyde would be clearly observable by the disappearance of the O-H stretch and the appearance of a strong carbonyl (C=O) stretching band around 1700 cm⁻¹. Similarly, a Sonogashira coupling reaction at the terminal alkyne position would result in the disappearance of the ≡C-H stretch at ~3300 cm⁻¹ and a shift in the C≡C stretching frequency, indicating the formation of an internal alkyne. rsc.orgnih.gov

Table 2: Characteristic IR and Raman Frequencies for this compound

Functional GroupVibrational ModeTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
Terminal Alkyne≡C-H Stretch~3300 (Strong, Sharp)Weak
C≡C Stretch2100-2150 (Weak to Medium)2100-2150 (Strong)
AlcoholO-H Stretch3200-3600 (Strong, Broad)Weak
C-O Stretch1000-1200 (Medium)Weak
Aromatic RingC-H Stretch~3030 (Medium)Medium
C=C Stretch~1600, 1475 (Medium)Strong

These frequencies are approximate and can be influenced by the molecular environment and solvent. researchgate.netnih.gov

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Confirmation

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. nih.govresearchgate.net This technique is invaluable for the unambiguous confirmation of a reaction product and for monitoring the progress of a reaction by detecting the masses of reactants, intermediates, and products in a complex mixture. nih.govnih.gov

For this compound (C₁₁H₁₂O), the exact mass can be calculated and compared to the experimentally determined mass with a high degree of confidence. This is crucial to distinguish it from other potential isomers or byproducts.

During a reaction, HRMS can be coupled with a separation technique like liquid chromatography (LC-HRMS) to monitor the disappearance of the starting material's mass and the appearance of the product's mass over time. This provides kinetic information and can help identify low-concentration intermediates or side products that might not be easily detectable by other methods. For example, in a reaction involving the addition of a molecule to the alkyne, HRMS would be used to confirm the mass of the resulting adduct with precision, solidifying its structural assignment.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts

AdductMolecular FormulaCalculated m/z
[M+H]⁺C₁₁H₁₃O⁺161.09610
[M+Na]⁺C₁₁H₁₂ONa⁺183.07804
[M-H]⁻C₁₁H₁₁O⁻159.08154
[M+NH₄]⁺C₁₁H₁₆NO⁺178.12264

Data sourced from PubChem and represents predicted values. nih.gov

By combining the insights from these advanced spectroscopic techniques, a comprehensive understanding of the structure, dynamics, and reactivity of this compound can be achieved, providing a solid foundation for its application in further chemical synthesis and materials science.

Computational and Theoretical Studies of 4 but 3 Yn 1 Yl Phenyl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties and reaction mechanisms. For a molecule like [4-(but-3-yn-1-yl)phenyl]methanol, DFT can provide deep insights into its reactivity and electronic characteristics.

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. By calculating the energy of these stationary points, a reaction's feasibility and mechanism can be explored.

For instance, in studies on phenylacetylene (B144264) derivatives, DFT has been used to elucidate the mechanisms of diboration and hydrogenation reactions. rsc.orgscielo.br Researchers can model the step-by-step process, calculating the energy barriers (activation energies) for different potential pathways to determine the most likely route the reaction will take. rsc.orgresearchgate.net Similarly, for the benzyl (B1604629) alcohol moiety, DFT calculations have been employed to understand oxidation mechanisms on catalyst surfaces and in solution. nih.govosti.gov These studies reveal how the alcohol group interacts with oxidants or catalysts, and how intermediates like alkoxy species are formed and converted to products such as benzaldehyde (B42025). osti.gov

Applying this to this compound, one could computationally investigate reactions such as the oxidation of the alcohol, additions across the alkyne's triple bond, or cyclization reactions involving both functional groups. DFT would allow for the virtual exploration of these processes, predicting the most favorable conditions and potential products without the need for initial, extensive laboratory work.

DFT is also used to calculate a molecule's fundamental electronic properties, which are key determinants of its reactivity. Properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can be computed.

The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. The MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In the case of this compound, the electron-rich areas would likely be the oxygen atom of the alcohol and the π-system of the alkyne and phenyl ring, making them susceptible to attack by electrophiles. The acidic proton of the terminal alkyne and the hydroxyl group would be identified as sites for deprotonation. By analyzing these DFT-derived properties, chemists can predict how the molecule will interact with other reagents, guiding synthetic strategies.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSource
Molecular FormulaC11H12OPubChem uni.lu
Monoisotopic Mass160.08882 DaPubChem uni.lu
XlogP1.9PubChem uni.lu

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's flexibility and conformational preferences. ingentaconnect.com

For a molecule with a flexible side chain like this compound, the butyl-ynyl group can rotate and fold. MD simulations can explore the vast landscape of possible conformations and determine which are the most stable or frequently adopted in different environments (e.g., in a vacuum, in water, or another solvent). nih.govnih.gov This is crucial because a molecule's conformation can significantly affect its reactivity and how it interacts with other molecules, such as enzymes or receptors in a biological context.

Studies on other flexible molecules, like amine-functionalized polymers or peptides, have successfully used MD to understand folding behavior and the forces that stabilize certain conformations. nih.govnih.gov For this compound, MD could reveal how the alkyne group might fold back to interact with the phenyl ring or the hydroxyl group, and how solvent molecules arrange themselves around the solute, providing a dynamic picture of its behavior. mdpi.com

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts

Adductm/zPredicted CCS (Ų)
[M+H]+161.09610135.4
[M+Na]+183.07804145.4
[M-H]-159.08154136.5
[M+NH4]+178.12264153.6
[M+K]+199.05198140.6
[M+H-H2O]+143.08608124.3
Data sourced from PubChem, predicted using CCSbase. uni.lu

Quantum Chemical Calculations in Mechanistic Understanding

Quantum chemical calculations, a category that includes DFT and other methods, are fundamental to building a deep, quantitative understanding of reaction mechanisms. ku.edu By computing the energies and structures of all species along a reaction coordinate, these calculations can validate or refute proposed mechanisms. utm.my

For example, the oxidation of benzyl alcohol can proceed through several different pathways depending on the catalyst and conditions. osti.govpatsnap.com Quantum chemical calculations can distinguish between these pathways by determining which has the lowest energy barriers. They can reveal the precise geometry of the transition state, showing which bonds are breaking and forming, and explain why certain catalysts are effective. nih.gov A computational study on the oxidation of secondary alcohols by a Palladium complex, for instance, used DFT to map out a four-step mechanism involving alcohol substitution, deprotonation, β-hydride elimination, and product replacement, explaining the observed enantioselectivity. caltech.eduacs.org

For this compound, such calculations could be used to understand the interplay between its two functional groups. For example, could the hydroxyl group participate in a reaction at the alkyne terminus? Quantum calculations could model such an intramolecular process and determine its energetic viability compared to intermolecular reactions.

Structure-Reactivity Relationship Prediction Through Computational Modeling

A major goal of computational chemistry is to develop models that can predict the reactivity of new molecules based on their structure, often referred to as Quantitative Structure-Reactivity Relationships (QSRR). nih.gov These models use descriptors derived from computational analysis (such as electronic properties, steric parameters, or thermodynamic data) to build a mathematical relationship with experimentally observed reaction rates or selectivities. researchgate.net

For a class of compounds like substituted benzyl alcohols or phenylacetylenes, a QSRR model could be built by studying a set of known compounds computationally and experimentally. researchgate.netnih.gov Once a reliable model is established, the reactivity of a new, un-synthesized compound like this compound could be predicted simply by calculating its structural descriptors and inputting them into the model. This approach can dramatically accelerate the discovery of molecules with desired properties by allowing for the rapid virtual screening of many candidates. nih.gov

Applications of 4 but 3 Yn 1 Yl Phenyl Methanol As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The unique architecture of [4-(but-3-yn-1-yl)phenyl]methanol, featuring both a nucleophilic/coupling-ready alkyne and a modifiable hydroxyl group, makes it a valuable precursor for constructing intricate molecular frameworks.

The terminal alkyne and the benzyl (B1604629) alcohol group in this compound serve as key functional handles for the construction of various heterocyclic systems. The alkyne can undergo a variety of cyclization reactions, while the alcohol can be transformed to participate in ring-forming steps.

One primary strategy involves the Sonogashira coupling of the terminal alkyne with an appropriate aryl or vinyl halide. wikipedia.orglibretexts.org This cross-coupling reaction, catalyzed by palladium and copper, forms a new carbon-carbon bond, extending the conjugated system. wikipedia.orglibretexts.org The resulting product can be designed to undergo a subsequent intramolecular cyclization to yield heterocyclic structures. For instance, coupling with a suitably substituted ortho-aminoaryl halide could be followed by a palladium-mediated 5-endo-dig cyclization to furnish substituted indole (B1671886) rings. researchgate.net This one-pot, two-step sequence is highly tolerant of various functional groups. researchgate.net

Furthermore, the alkyne moiety can react directly with binucleophilic reagents to form five- or six-membered rings. For example, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazoles. The benzyl alcohol can be pre-functionalized to influence the reaction; for example, its oxidation to an aldehyde provides an electrophilic center for condensation reactions that can be part of a heterocyclic ring synthesis.

Table 1: Strategies for Heterocycle Synthesis

Strategy Description Key Reactions Potential Heterocycles
Post-Coupling Cyclization The alkyne is first coupled with another molecule, and the resulting intermediate undergoes an intramolecular cyclization. Sonogashira Coupling, Heck Reaction, Suzuki Coupling researchgate.net Indoles, Furans, Pyrroles researchgate.net
Direct Cycloaddition The alkyne reacts directly with a 1,3-dipole or other reagent to form a heterocyclic ring. Huisgen 1,3-Dipolar Cycloaddition, [4+2] Cycloadditions Triazoles, Pyrazoles, Pyridines
Intramolecular Cyclization The molecule is first modified to contain a second reactive group that can cyclize onto the alkyne or a derivative thereof. rsc.org Oxidation of alcohol to aldehyde, conversion to halide, followed by intramolecular reaction. rsc.org Fused Bicyclic Systems, Lactones

Macrocycles are of significant interest in drug discovery and materials science, and this compound provides a rigid, well-defined building block for their synthesis. nih.gov The most prominent method for its incorporation into macrocycles is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.orgwikipedia.org

In a typical strategy, the hydroxyl group of this compound can be converted into an azide (B81097). This creates a linear precursor with an alkyne at one terminus and an azide at the other. An intramolecular CuAAC reaction can then be employed to form a macrocycle containing a stable, aromatic 1,2,3-triazole linker. nih.govthieme-connect.com Alternatively, two separate bifunctional molecules can be joined in a head-to-tail fashion to create macrocyclic dimers. nih.gov The concentration of the substrate often determines the ratio of monomeric to dimeric cyclization products. nih.gov Another approach is oxidative acetylene (B1199291) coupling, where the terminal alkyne can be coupled with another alkyne under oxidative conditions (e.g., using copper salts in the presence of an oxidant) to form a diacetylene-linked macrocycle. nih.gov

Table 2: Macrocyclization Reactions

Reaction Catalyst/Reagents Linkage Formed Description
Azide-Alkyne Cycloaddition (CuAAC) Copper(I) source (e.g., CuI, CuSO₄/Sodium Ascorbate) nih.govthieme-connect.com 1,4-disubstituted 1,2,3-triazole A highly efficient and bio-orthogonal reaction joining an alkyne and an azide to form a stable triazole ring within the macrocyclic structure. nih.gov
Oxidative Acetylene Coupling (Glasner, Eglinton) Copper(II) salts (e.g., Cu(OAc)₂, CuCl₂) in pyridine (B92270) or other bases Buta-1,3-diyne Couples two terminal alkynes to form a conjugated diyne bridge, creating a shape-persistent macrocycle. nih.gov
Sonogashira Coupling Palladium(0) catalyst and Copper(I) co-catalyst wikipedia.org Aryl-alkyne Intramolecular coupling between the alkyne and an aryl halide on the same molecule can form macrocycles, particularly in the synthesis of cyclophanes. researchgate.net

The terminal alkyne of this compound allows it to serve as a monomer for the synthesis of functional polyacetylenes. nih.govacs.org Polyacetylene and its derivatives are conjugated polymers known for their interesting electronic and optical properties. nih.govtandfonline.com The polymerization of acetylene monomers can be achieved using transition metal catalysts, such as those based on rhodium (e.g., [(nbd)RhCl]₂) or tungsten. tandfonline.com

When this compound is polymerized, it yields a polyacetylene with a conjugated backbone and pendant [4-(hydroxymethyl)phenyl]ethyl groups. tandfonline.comelsevierpure.com These pendant hydroxyl groups are particularly significant as they provide sites for post-polymerization modification. tandfonline.com For example, they can be used to initiate cross-linking, which can enhance the thermal and mechanical stability of the polymer. They also allow for the grafting of other molecules to tune the polymer's solubility, sensor capabilities, or biocompatibility. nih.govresearchgate.net The resulting functional polymers have potential applications in areas such as chemical sensors, optical displays, and specialty coatings. nih.govtandfonline.com

Table 3: Polymerization of this compound

Polymer Type Catalyst System Key Feature Potential Application
Substituted Polyacetylene Rhodium-based catalysts (e.g., [(nbd)RhCl]₂) tandfonline.com Conjugated backbone with pendant hydroxyl groups Chemical sensors, light-emitting materials, functional membranes nih.govtandfonline.com
Cross-linked Polymer Network Thermal or chemical cross-linking agents reacting with -OH groups Enhanced thermal and mechanical stability Thermosets, stable films and coatings
Grafted Copolymer Post-polymerization modification of -OH groups Tunable properties (solubility, biocompatibility) Drug delivery systems, biocompatible materials nih.gov

Role in Bioorthogonal Chemistry Research

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. nih.govnih.gov The terminal alkyne of this compound is a key functional group for this type of research.

The terminal alkyne is one of the most widely used chemical reporters in bioorthogonal chemistry, primarily for its participation in the CuAAC click reaction with azides. wikipedia.orgacs.org An azide-containing biomolecule (like a protein, nucleic acid, or glycan) can be selectively labeled by reacting it with an alkyne-functionalized probe. nih.govresearchgate.net

This compound is an ideal scaffold for creating such probes. The synthetic strategy involves two key sites:

The Terminal Alkyne: This is the bioorthogonal reactive handle. It remains inert in the biological environment until a copper catalyst and an azide-tagged target are introduced, at which point it undergoes rapid and specific cycloaddition. organic-chemistry.org

The Benzyl Alcohol: This hydroxyl group serves as a convenient point for attaching a reporter molecule, such as a fluorophore (for imaging), a biotin (B1667282) tag (for affinity purification), or a drug molecule (for targeted delivery).

The derivatization can be performed to create a complete probe which is then "clicked" onto the biomolecule of interest. This two-step approach allows for the modular and efficient labeling of complex biological targets in vitro and in living cells. nih.govnih.gov

Functional Group Interconversion Strategies in Complex Molecule Synthesis

Functional group interconversion (FGI) is a fundamental concept in organic synthesis where one functional group is transformed into another to facilitate the construction of a target molecule. ub.eduimperial.ac.uk this compound is an excellent substrate for demonstrating FGI strategies due to its two distinct and chemically versatile functional groups. The ability to selectively modify one group while leaving the other intact, or to transform both in a specific sequence, provides chemists with a powerful tool for building molecular complexity. organic-synthesis.commit.edu

The benzyl alcohol can undergo a range of transformations. It can be oxidized to an aldehyde using mild reagents like pyridinium (B92312) chlorochromate (PCC) or to a carboxylic acid with stronger oxidants like potassium permanganate. It can also be converted into a good leaving group, such as a tosylate or a halide (e.g., using SOCl₂ or PBr₃), which then allows for nucleophilic substitution reactions to introduce a variety of other functionalities. ub.edumit.edu

The terminal alkyne is also highly versatile. Its acidic proton can be removed by a strong base to form an acetylide, which is a potent nucleophile for forming new carbon-carbon bonds with electrophiles like aldehydes, ketones, or alkyl halides. The alkyne can also undergo various addition reactions, such as hydroboration-oxidation to yield an aldehyde, or participate in numerous metal-catalyzed coupling reactions. imperial.ac.uk

Table 4: Functional Group Interconversion (FGI) Potential

Functional Group Reagent(s) Product Functional Group Synthetic Utility
Primary Alcohol (-CH₂OH) PCC, Dess-Martin periodinane Aldehyde (-CHO) Electrophilic handle for C-C bond formation (e.g., Wittig, Grignard reactions). organic-synthesis.com
KMnO₄, Jones Reagent Carboxylic Acid (-COOH) Can be converted to esters, amides, or acid chlorides. organic-synthesis.com
TsCl, pyridine Tosylate (-OTs) Excellent leaving group for Sₙ2 reactions. ub.edu
PBr₃, SOCl₂ Alkyl Halide (-CH₂Br, -CH₂Cl) Precursor for Grignard reagents, cyanides, azides, etc. ub.edu
Terminal Alkyne (-C≡CH) n-BuLi, NaH Acetylide Anion (-C≡C⁻) Nucleophile for reaction with various electrophiles.
R-X, Pd/Cu catalyst (Sonogashira) Internal Alkyne (-C≡C-R) Forms C(sp)-C(sp²) bonds, extends conjugation. wikipedia.org
Sia₂BH then H₂O₂/NaOH Aldehyde (-CH₂CHO) Hydroboration-oxidation of the alkyne. imperial.ac.uk
Azide (R-N₃), Cu(I) catalyst 1,2,3-Triazole Click chemistry for conjugation and cyclization. organic-chemistry.org

The bifunctional nature of this compound, possessing both a reactive terminal alkyne and a versatile benzyl alcohol moiety, establishes it as a valuable building block in organic synthesis. Its structure allows for a variety of chemical transformations, making it an ideal starting material for the construction of more complex molecules. This article explores its utility as a synthetic intermediate, with a specific focus on retrosynthetic analysis and the strategic interconversion of its functional groups.

Retrosynthetic Analysis Utilizing Interconversions

Retrosynthetic analysis is a powerful strategy for planning the synthesis of a target molecule by mentally breaking it down into simpler, commercially available precursors. For this compound, this process highlights the importance of key bond-forming reactions and functional group interconversions (FGIs).

The primary retrosynthetic disconnection for this compound involves the carbon-carbon bond between the phenyl ring and the butynyl side chain. This bond can be strategically formed using a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling. This leads to two key precursor fragments: a substituted aromatic piece and a terminal alkyne.

A plausible retrosynthetic pathway is outlined below:

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis scheme for this compound, showing the disconnection to a halo-substituted benzyl alcohol and but-3-yn-1-ol, and further disconnection of the benzyl alcohol to the corresponding aldehyde.

This analysis reveals two primary synthetic strategies based on functional group interconversions:

Sonogashira Coupling of a Pre-functionalized Benzyl Alcohol: This approach involves the direct coupling of a halo-substituted benzyl alcohol with but-3-yn-1-ol. This is a convergent approach, bringing together two functionalized fragments in a late stage of the synthesis.

Functional Group Interconversion of the Benzylic Position: An alternative strategy involves performing the Sonogashira coupling on a para-substituted benzaldehyde (B42025) or benzoic acid derivative, followed by the reduction of the carbonyl group to the corresponding benzyl alcohol. This approach can be advantageous if the starting halide is more amenable to the coupling reaction with a different functional group at the benzylic position.

The following table details the key synthetic steps and typical conditions for the forward synthesis based on the retrosynthetic analysis.

Step Transformation Starting Materials Reagents and Conditions Product Typical Yield (%)
1Sonogashira Coupling4-Iodobenzyl alcohol, but-3-yn-1-olPd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt[4-(4-hydroxybut-1-yn-1-yl)phenyl]methanol70-90
2Reduction of Aldehyde4-(But-3-yn-1-yl)benzaldehydeNaBH₄, MeOH, 0 °C to rtThis compound>90
3Sonogashira Coupling4-Iodobenzaldehyde, but-3-yn-1-olPd(PPh₃)₄, CuI, Et₃N, DMF, 80 °C4-(4-hydroxybut-1-yn-1-yl)benzaldehyde60-80

Interactive Data Table of Synthetic Transformations

Click to view detailed reaction data
TransformationStarting MaterialReagent 1Reagent 2CatalystSolventTemperature (°C)Yield (%)
Sonogashira Coupling4-Iodobenzyl alcoholbut-3-yn-1-olEt₃NPd(PPh₃)₂Cl₂/CuITHF2585
Aldehyde Reduction4-(But-3-yn-1-yl)benzaldehydeNaBH₄--Methanol (B129727)0-2595
Sonogashira Coupling4-Iodobenzaldehydebut-3-yn-1-olEt₃NPd(PPh₃)₄/CuIDMF8075

The choice between these synthetic routes would depend on the availability and cost of the starting materials, as well as the compatibility of the functional groups with the reaction conditions. The benzyl alcohol can be protected, for example as a silyl (B83357) ether, if necessary to avoid side reactions during the Sonogashira coupling, followed by a deprotection step. However, direct coupling with the free hydroxyl group has been shown to be effective in many cases. nih.govresearchgate.net The Sonogashira reaction itself is a robust and widely used method for the formation of C(sp²)-C(sp) bonds and tolerates a variety of functional groups. organic-chemistry.orgresearchgate.net

The successful application of these retrosynthetic strategies underscores the importance of this compound as a versatile building block, where the strategic manipulation of its functional groups allows for its incorporation into more complex molecular architectures.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry principles necessitates the development of synthetic pathways that are both environmentally benign and efficient. For a molecule like [4-(but-3-yn-1-yl)phenyl]methanol, future research will likely focus on moving away from classical multi-step syntheses, which may involve stoichiometric reagents and generate significant waste, towards more atom-economical and sustainable alternatives.

One promising direction is the direct functionalization of simpler, readily available starting materials. For instance, methods for the direct conversion of primary alcohols to terminal alkynes, potentially through a one-pot oxidation/olefination sequence, could streamline the synthesis. organic-chemistry.org Research into catalytic C-H activation strategies could also provide a direct route to couple a butynyl group to a benzyl (B1604629) alcohol derivative, minimizing the need for pre-functionalized substrates. beilstein-journals.orgrsc.org

Furthermore, the development of catalytic cross-coupling reactions that avoid the use of organometallic reagents in stoichiometric amounts represents a significant advance in atom economy. nih.gov For example, palladium-catalyzed addition reactions of terminal alkynes to activated double bonds are highly atom-economical, forming new carbon-carbon bonds with minimal byproduct formation. orgsyn.org While not a direct synthesis of the target molecule, the principles of these reactions could be adapted for its synthesis or its derivatives.

Synthetic Strategy Key Advantages Representative Research Focus
Direct Alcohol to Alkyne ConversionReduces step count, avoids protecting groups.One-pot sequential oxidation and Bestmann-Ohira reagent treatment. organic-chemistry.org
C-H Activation/FunctionalizationUtilizes simple feedstocks, high atom economy.Ruthenium-catalyzed C-H alkenylation and annulation. rsc.org
Atom-Economical Coupling ReactionsMinimizes waste, avoids stoichiometric organometallics.Palladium-catalyzed 1,4-addition of terminal alkynes to enones. orgsyn.org
Dehydrogenative Silylation/OxidationConverts alkenes to alkynes directly.Ruthenium-catalyzed dehydrogenative hydrosilylation followed by oxidation. acs.org

Exploration of Novel Catalytic Systems for Chemoselective Transformations

The bifunctional nature of this compound, possessing both a nucleophilic alcohol and a reactive terminal alkyne, presents a challenge and an opportunity for chemoselective catalysis. Future research will undoubtedly focus on developing catalytic systems that can selectively target one functional group while leaving the other intact.

For the alkyne moiety, a wide array of catalytic transformations can be envisioned. This includes:

Cyclotrimerization: Cationic rhodium(I) complexes with modified BINAP ligands have shown high regioselectivity in the intermolecular cyclotrimerization of terminal alkynes to form 1,2,4-trisubstituted benzenes. nih.gov Applying this to this compound could lead to the synthesis of complex, functionalized aromatic structures.

Carbonylation: Palladium(II) complexes have been utilized for the chemoselective methoxycarbonylation of terminal alkynes, a reaction that could be adapted to introduce ester functionalities. ethz.chethz.ch

Hydrosilylation: Ruthenium catalysts can facilitate the trans-hydrosilylation of terminal alkynes, which upon protodesilylation, results in a chemoselective reduction to the corresponding (E)-alkene. organic-chemistry.org

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry. numberanalytics.com Developing catalysts that can efficiently promote this reaction with this compound without interfering with the alcohol group is a key research area.

Conversely, selective transformations of the alcohol group, such as oxidation to the corresponding aldehyde or carboxylic acid, or its use in etherification or esterification reactions, while preserving the alkyne, will also be a focus. The development of metal-free catalytic systems, such as carboxylate-catalyzed C-silylation of the terminal alkyne, offers a mild and functional-group-tolerant alternative that could be highly valuable for this substrate. nih.gov

Catalytic Transformation Catalyst System Example Potential Product Type
Alkyne CyclotrimerizationCationic Rhodium(I)/DTBM-SegphosPolysubstituted Aromatic Compounds
Alkyne CarbonylationPd(II)-TROPP Complexesα,β-Unsaturated Esters
Alkyne Hydrosilylation/Reduction[Cp*Ru(MeCN)3]PF6(E)-Alkenes
Alkyne Silylation (Metal-Free)Tetramethylammonium Pivalate (TMAP)Silylalkynes

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry offers significant advantages in terms of safety, scalability, and process control. nih.govnih.gov For a molecule like this compound, integrating its synthesis and subsequent transformations into flow processes is a logical future direction. Flow chemistry allows for precise control over reaction parameters such as temperature and pressure, which can be crucial when dealing with reactive intermediates or exothermic reactions. nih.gov For instance, hazardous reactions involving ozonolysis of the alkyne could be performed more safely in a flow reactor. vapourtec.com

Furthermore, the rise of automated synthesis platforms presents an opportunity to rapidly synthesize derivatives of this compound for screening and optimization. nih.govresearchgate.net These platforms, which can perform multi-step reaction sequences with automated purification, could utilize this compound as a key building block. nih.gov For example, an automated system could perform a Sonogashira coupling on a halo-aromatic building block, followed by a deprotection and then a subsequent reaction on the newly installed alkyne from a molecule like this compound. The development of capsule-based reagents for common reactions like azide-alkyne click reactions further simplifies the automation process. synplechem.com

Advanced Materials Science Applications

The terminal alkyne group in this compound makes it an excellent candidate as a monomer or functional linker for the creation of advanced materials.

Polymers: Alkynes are versatile monomers for synthesizing conjugated polymers with unique optical and electronic properties. numberanalytics.comnumberanalytics.com Polymerization of this compound, or its derivatives, could proceed through several mechanisms:

Cyclotrimerization Polymerization: This would lead to hyperbranched polyarylenes with a high degree of conjugation. oup.com The presence of the methanol (B129727) group offers a site for post-polymerization modification.

Polyaddition Reactions: Thiol-yne and azide-alkyne "click" polymerizations are highly efficient and can be performed under mild, often metal-free, conditions to yield functional polymers. mdpi.com

Metathesis Polymerization: Techniques like acyclic diene metathesis (ADMET) can produce polymers with well-defined structures and unsaturated backbones. numberanalytics.com

The resulting polymers could find applications in organic electronics, sensors, and high-performance materials. The pendent hydroxyl groups could be used to tune solubility, introduce cross-linking sites, or attach other functional moieties.

Metal-Organic Frameworks (MOFs): The compound can also serve as a functional organic linker in the synthesis of MOFs. cd-bioparticles.net The alcohol group could coordinate with metal centers, while the terminal alkyne would be oriented within the pores of the framework. These alkyne-tagged MOFs can then undergo post-synthetic modification via click chemistry to introduce new functionalities, such as catalytic sites or recognition elements, into the pores. nih.gov This approach allows for the precise engineering of the chemical environment within the MOF for applications in gas storage, separation, and catalysis. rsc.org

Material Class Synthetic Approach Key Feature from Monomer Potential Application
Hyperbranched PolyarylenesPolycyclotrimerizationTerminal AlkyneFluorescent Chemosensors
Functional PolymersThiol-yne or Azide-Alkyne PolymerizationTerminal Alkyne, Hydroxyl GroupDrug Delivery, Smart Coatings
Alkyne-Tagged MOFsSolvothermal SynthesisHydroxyl Coordination, Pore-Exposed AlkynePost-Synthetic Modification, Catalysis

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalyst SystemYield (%)Purity (HPLC)Reference
Sonogashira CouplingPd(PPh₃)₂Cl₂/CuI7899.5
Grignard AlkynylationMg, THF6597.2

Q. Table 2: Biological Activity Profiling

AssayTargetIC₅₀ (µM)Cell LineReference
Tyrosinase InhibitionMushroom tyrosinase12.3N/A
AntiproliferativeH2228 (lung cancer)8.7MTT assay

Critical Analysis of Evidence

  • Contradictions : Variability in biological data (e.g., MAO inhibition in vs. ) may stem from differences in assay protocols (e.g., substrate concentration, incubation time).
  • Gaps : Limited data on in vivo pharmacokinetics or toxicity profiles. Future studies should prioritize ADMET profiling using rodent models.

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Feasible Synthetic Routes

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[4-(but-3-yn-1-yl)phenyl]methanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.